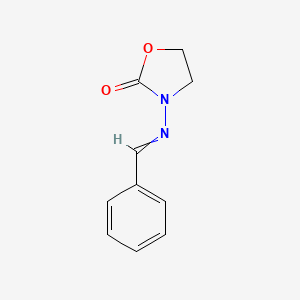

3-(Benzylideneamino)oxazolidin-2-one

Description

Significance of Heterocyclic Compounds in Contemporary Organic Chemistry

Heterocyclic compounds are a vast and varied class of organic molecules that are fundamental to the field of chemistry. derpharmachemica.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these rings. derpharmachemica.comijsrtjournal.com The presence and type of heteroatom confer unique physicochemical and electronic properties upon the molecule, making them essential building blocks in numerous scientific and industrial domains. openaccessjournals.com

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry and drug discovery. longdom.orgwisdomlib.org A substantial percentage of pharmaceuticals currently on the market feature a heterocyclic core, which is often crucial for the drug's biological activity. ijsrtjournal.com These structures are integral to essential biological molecules, including DNA, RNA, hemoglobin, and vitamins. derpharmachemica.com The versatility of heterocyclic scaffolds allows chemists to synthesize a wide array of derivatives with diverse biological functions, targeting conditions such as bacterial infections, inflammation, and cancer. derpharmachemica.comwisdomlib.org Their broad applicability ensures that heterocyclic chemistry remains a vibrant and intensely researched area of modern science. openaccessjournals.comijsrtjournal.com

The Oxazolidinone Scaffold: Fundamental Chemical and Synthetic Relevance

Within the large family of heterocyclic compounds, the oxazolidinone scaffold holds a prominent position. nih.gov It is a five-membered ring containing both a nitrogen and an oxygen atom. nih.govajrconline.org Depending on the relative positions of the heteroatoms and a carbonyl group, oxazolidinones can exist as different structural isomers, such as 2-oxazolidinone (B127357) and 3-oxazolidinone. nih.gov The 2-oxazolidinone structure is the most extensively investigated in drug discovery. nih.govrsc.org

The oxazolidinone ring is a key structural feature in a class of synthetic antibiotics. nih.govmdpi.com These antibiotics are particularly valuable for their activity against multidrug-resistant Gram-positive bacteria. nih.govscirp.org Linezolid, the first member of this class to be approved for clinical use, functions by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes. nih.govmdpi.comscirp.org This unique mode of action makes cross-resistance with other protein synthesis inhibitors less likely. scirp.org Beyond medicinal applications, chiral oxazolidinones are widely used in asymmetric synthesis as "chiral auxiliaries," which help to control the stereochemical outcome of chemical reactions. mdpi.com The synthesis of the oxazolidinone ring itself has been the subject of considerable research, with numerous methods developed for its construction. nih.govorganic-chemistry.org

Overview of N-Acyl/N-Imine Oxazolidinones in Chemical Research

The nitrogen atom of the oxazolidinone ring can be substituted with various functional groups, leading to important subclasses of compounds with specific applications.

N-Acyl Oxazolidinones: This class, where an acyl group is attached to the oxazolidinone nitrogen, is particularly famous in the field of asymmetric synthesis. tcichemicals.com The chiral environment provided by the oxazolidinone, often derived from a natural amino acid, allows for highly stereoselective reactions such as aldol (B89426) condensations. tcichemicals.com Various methods have been developed for the efficient N-acylation of oxazolidinones, including the use of acid fluorides or lithium-initiated imide formation. acs.orgnih.gov

N-Imine Oxazolidinones: In this subclass, the nitrogen atom of the oxazolidinone ring is bonded to a carbon atom via a double bond, forming an imine or Schiff base functionality (-N=CH-R). 3-(Benzylideneamino)oxazolidin-2-one is a prime example of this structural motif. The formation of these compounds typically involves the condensation reaction between 3-aminooxazolidinone and an aldehyde or ketone. lookchem.comguilan.ac.ir Schiff bases are themselves a significant class of compounds with broad applications, and their incorporation into an oxazolidinone structure creates a molecule with hybrid characteristics. guilan.ac.ir Research into oxazolidinones derived from Schiff bases has explored their synthesis and potential biological activities. guilan.ac.irrdd.edu.iq

Contextualization of this compound within Schiff Base and Oxazolidinone Chemistry

The compound this compound is a molecule that integrates the structural features of both an oxazolidinone and a Schiff base. lookchem.com Its formal name indicates a benzylidene group (a benzene (B151609) ring attached to a CH= group) linked to the amino nitrogen at position 3 of the oxazolidin-2-one ring. lookchem.com This structure makes it a valuable intermediate in organic synthesis, providing a scaffold for creating more complex molecules. lookchem.com

The synthesis of this compound typically involves the reaction of 3-amino-2-oxazolidinone (B196048) with benzaldehyde (B42025), followed by dehydration to form the characteristic imine linkage. lookchem.com This reaction is a classic example of Schiff base formation. The resulting compound possesses the chemical reactivity of both its constituent parts: the heterocyclic oxazolidinone ring and the carbon-nitrogen double bond of the imine. This duality makes it a useful building block for developing novel compounds with potential applications in various chemical fields. lookchem.com

Below is a table summarizing some of the reported chemical properties of this compound.

Table 1: Physicochemical Properties of this compound (Data sourced from reference lookchem.com)

| Property | Value |

| CAS Number | 4341-14-4 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.1986 g/mol |

| Boiling Point | 293.2°C at 760 mmHg |

| Density | 1.22 g/cm³ |

| Flash Point | 131.1°C |

| Refractive Index | 1.592 |

| Vapor Pressure | 0.00175 mmHg at 25°C |

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(benzylideneamino)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10N2O2/c13-10-12(6-7-14-10)11-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

KLPATRQALFAQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Benzylideneamino Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, particularly those based on density functional theory, offer a detailed picture of the geometric and electronic characteristics of 3-(Benzylideneamino)oxazolidin-2-one.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atoms, while the LUMO is often centered on the electron-deficient regions, like the carbonyl group and the imine bond. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 1: Representative HOMO-LUMO Energy Data for Aromatic Imines and Oxazolidinones

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aromatic Imines | -5.5 to -6.5 | -1.0 to -2.0 | 3.5 to 5.5 |

| Oxazolidinones | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 to 6.5 |

Note: The values in this table are representative and are intended to provide a general range for similar functional groups. The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in shades of blue). nih.gov The negative regions indicate areas with a high electron density, which are susceptible to electrophilic attack, while the positive regions highlight electron-deficient areas that are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the imine group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl ring and the protons on the oxazolidinone ring would exhibit positive potential, marking them as possible sites for nucleophilic interaction.

Solvatochromic Studies and Solvent-Solute Interactions

Solvatochromism refers to the change in a substance's color, or more broadly, its UV-visible absorption spectrum, when dissolved in different solvents. walshmedicalmedia.com This phenomenon provides insights into the interactions between the solute molecule and the surrounding solvent molecules.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. In solvatochromic studies, the change in the spectral properties of this compound in solvents of varying polarity can be used to estimate the difference in its dipole moment between the electronic ground state and the excited state. An increase in the dipole moment upon excitation suggests that the excited state is more polar than the ground state. This information is crucial for understanding the molecule's photophysical properties and its behavior in different solvent environments.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions within the system over time, MD can provide a detailed picture of the conformational landscape, revealing the preferred shapes (conformers) of a molecule and the dynamics of their interconversion.

The key dihedral angles that define the conformational space of this compound are:

τ1 (C2-N3-N=C): Rotation around the N-N bond.

τ2 (N3-N=C-Ph): Rotation around the N=C bond, which is generally more restricted.

τ3 (N=C-Ph-Ar): Rotation of the phenyl group.

Oxazolidinone ring pucker: The conformation of the five-membered ring itself.

MD simulations would typically be performed in a solvent box (e.g., water or a relevant organic solvent) to mimic experimental conditions. The simulation would track the trajectories of all atoms over a period of nanoseconds to microseconds, allowing for the sampling of various conformational states.

Expected Findings from Molecular Dynamics Simulations:

Based on studies of similar N-substituted oxazolidinones and benzylideneamines, several key dynamic behaviors would be anticipated. The oxazolidinone ring is expected to exhibit a relatively rigid structure, with limited puckering conformations. The major source of flexibility would arise from the rotation around the N3-N bond and the C-Ph bond of the benzylidene group.

To quantify the conformational preferences, the simulation data can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. The results of such an analysis would likely reveal a few low-energy basins corresponding to the most stable conformers.

Table 1: Hypothetical Dihedral Angle Preferences from Molecular Dynamics Simulations

| Dihedral Angle | Predicted Stable Range (degrees) | Predicted Energy Barrier (kcal/mol) |

| τ1 (C2-N3-N=C) | -150 to -180 and 30 to 60 | 3-5 |

| τ3 (N=C-Ph-Ar) | 0 to 30 and 150 to 180 | 2-4 |

This table presents hypothetical data based on computational studies of analogous molecular fragments.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to investigate reaction mechanisms. For this compound, several types of reactions could be computationally explored, including cycloadditions, nucleophilic additions to the imine, and reactions involving the oxazolidinone ring.

1,3-Dipolar Cycloaddition Reactions:

The benzylideneamino moiety can potentially act as a 1,3-dipole precursor. Computational studies could model its reaction with various dipolarophiles. DFT calculations would be employed to locate the transition state (TS) structures for the possible regio- and stereoisomeric pathways. By comparing the activation energies of these transition states, the most likely reaction outcome can be predicted.

For instance, in a [3+2] cycloaddition reaction with an alkene, two possible regioisomeric products can be formed. Computational modeling can determine which isomer is kinetically and thermodynamically favored.

Nucleophilic Addition to the Imine Carbon:

The imine carbon of the benzylideneamino group is electrophilic and susceptible to nucleophilic attack. Computational models can be used to study the addition of various nucleophiles (e.g., organometallic reagents, enolates). These models would elucidate the stereoselectivity of the addition, which is often influenced by the chiral environment of the oxazolidinone ring, acting as a chiral auxiliary. The calculations would involve locating the transition states for the attack on the Re and Si faces of the imine, with the energy difference between these transition states determining the diastereomeric excess of the product.

Reactions Involving the Oxazolidinone Ring:

The oxazolidinone ring itself can participate in various reactions, such as hydrolysis or aminolysis of the carbamate (B1207046) functionality. Computational modeling can provide insights into the mechanisms of these ring-opening reactions. For example, the hydrolysis of the oxazolidinone ring under acidic or basic conditions can be modeled to determine the reaction pathway and the rate-determining step. These calculations would involve modeling the protonation states of the reactants and the involvement of solvent molecules in the transition state.

Table 2: Computationally Modeled Reaction Parameters for a Hypothetical Reaction

| Reaction Type | Nucleophile/Reagent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |

| Nucleophilic Addition | Methylmagnesium bromide | 15.2 | -25.8 |

| [3+2] Cycloaddition | Ethylene | 22.5 | -18.3 |

| Ring Hydrolysis (Acidic) | H₃O⁺ | 28.1 | -12.5 |

This table presents hypothetical data to illustrate the types of parameters that can be obtained from computational modeling of reactions.

Chemical Reactivity and Transformative Chemistry of 3 Benzylideneamino Oxazolidin 2 One

Hydrolysis and Imine Chemistry in Oxazolidinone Systems

The structure of 3-(benzylideneamino)oxazolidin-2-one contains two primary sites susceptible to hydrolysis: the external imine (azomethine) bond and the internal carbamate (B1207046) linkage within the oxazolidinone ring.

The imine bond is generally prone to hydrolysis under aqueous acidic or basic conditions, cleaving to yield the corresponding aldehyde and amine. In this case, hydrolysis would break the benzylidene-nitrogen bond to form benzaldehyde (B42025) and 3-aminooxazolidin-2-one. The kinetics of this reaction are typically pH-dependent and can be catalyzed by both acids and bases. nih.gov Studies on similar oxazolidine (B1195125) systems derived from aldehydes have shown that hydrolysis can be facile, with reaction half-lives at physiological pH ranging from seconds to minutes, depending on the steric and electronic nature of the substituents. nih.gov

The oxazolidinone ring itself, being a cyclic carbamate, is more stable but can also be hydrolyzed under more forcing conditions, such as with strong acids or bases, to yield ethanolamine (B43304), carbon dioxide, and the parent amine. researchgate.net In the context of this compound, this would ultimately lead to the decomposition of the entire heterocyclic portion of the molecule. Convenient methods for the hydrolysis of N-substituted 2-oxazolidinones to their corresponding vicinal amino alcohols have been developed, sometimes utilizing reagents like Dowex resins. researchgate.net The relative lability of the imine bond compared to the cyclic carbamate suggests that selective hydrolysis of the imine is achievable under mild conditions, preserving the oxazolidinone ring for subsequent functionalization.

| Reaction Type | Conditions | Products | Reference |

| Imine Hydrolysis | Mild aqueous acid or base | Benzaldehyde, 3-Aminooxazolidin-2-one | nih.gov |

| Oxazolidinone Hydrolysis | Strong acid or base (e.g., NaOH) | Ethanolamine, Carbon Dioxide, Hydrazine, Benzaldehyde | researchgate.netresearchgate.net |

| Enzymatic Hydrolysis | Esterases, Lipases | Chiral amino acid precursors (from related oxazolidinones) | nih.gov |

Ring-Opening Reactions and Subsequent Transformations

The oxazolidinone ring, despite its general stability, can participate in ring-opening reactions, which provides a pathway to more complex, acyclic structures. These reactions typically require activation of the ring and proceed via cleavage of the C-O or N-C bonds.

Acid-catalyzed ring-opening is a common strategy. In the presence of a Lewis acid or strong Brønsted acid and a suitable nucleophile, the oxazolidinone ring can be opened. For example, studies on related oxazolidinone-fused systems have shown that acids like triflic acid (TfOH) can catalyze the ring-opening with alcohol nucleophiles to produce 2-amino ethers. nih.gov This type of transformation highlights the potential for converting this compound into functionalized ethanolamine derivatives. The reaction often benefits from the release of ring strain, particularly in fused or strained systems. nih.gov

Ring-opening can also be achieved under basic conditions, typically leading to the formation of amino alcohol derivatives. The process involves nucleophilic attack at the carbonyl carbon, followed by elimination. The choice of nucleophile and reaction conditions can direct the transformation towards various products. For instance, reaction with strong nucleophiles can lead to complete degradation of the ring, while others might result in the formation of new heterocyclic systems or acyclic intermediates. researchgate.net

| Reaction | Reagents | Product Type | Reference |

| Acid-Catalyzed Ring-Opening | TfOH, Alcohols | 2-Amino ether derivatives | nih.gov |

| Nucleophilic Ring-Opening | Amines, Hydrazines | N-Acyl-N'-(2-hydroxyethyl)urea derivatives | researchgate.net |

| Reductive Ring-Opening | Strong hydride reagents | Amino alcohol derivatives | researchgate.net |

Cycloaddition Reactions Involving the Azomethine Linkage

The azomethine (C=N) bond in this compound is a key site for cycloaddition reactions. The N-N(C=O) structure allows the molecule to function as a component in various dipolar cycloadditions, particularly [3+2] cycloadditions, leading to the synthesis of five-membered nitrogen-containing heterocycles.

N-acylhydrazones, a class to which this compound belongs, are versatile precursors for these reactions. Under basic conditions, they can be deprotonated to form 1,3-dipoles (azomethine imines), which then react with dipolarophiles like alkenes or alkynes. Research on trifluoromethylated N-acylhydrazones has demonstrated their efficient [3+2] cycloaddition with electron-deficient alkenes such as dimethyl maleate (B1232345) to produce highly substituted pyrazolidine (B1218672) rings. researchgate.net

This reactivity makes this compound a valuable building block. By reacting with various dipolarophiles, it can serve as a scaffold for generating complex heterocyclic libraries. For example, its reaction with maleimides or acrylates in the presence of a suitable catalyst could yield functionalized pyrazolidine or isoxazolidine (B1194047) derivatives, which are prevalent motifs in bioactive molecules. researchgate.netnih.gov The oxazolidinone moiety in these reactions can also act as a chiral auxiliary, potentially inducing stereoselectivity in the cycloaddition process. kingston.ac.uk

| Cycloaddition Type | Reactant | Resulting Heterocycle | Reference |

| [3+2] Cycloaddition | Alkenes (e.g., Maleates) | Pyrazolidines | researchgate.net |

| [3+2] Cycloaddition | Alkynes | Dihydropyrazoles | kingston.ac.uk |

| 1,3-Dipolar Cycloaddition | Nitrones | Isoxazolidines | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The benzylidene portion of the molecule features a phenyl ring that can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is modulated by the attached -CH=N-N(C=O)- substituent.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally difficult unless the ring is activated by potent electron-withdrawing groups, such as nitro groups. Therefore, SNAr would likely be a viable pathway only after a prior electrophilic nitration step, introducing a nitro group at the ortho or para position to the imine linkage.

| Reaction Type | Typical Reagents | Expected Major Products | Reference |

| Electrophilic Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted derivatives | nih.gov |

| Electrophilic Halogenation | Br₂, FeBr₃ | ortho- and para-bromo substituted derivatives | nih.gov |

| Nucleophilic Substitution | NaOCH₃ (on a nitro-substituted ring) | Methoxy-substituted derivative |

Reductive and Oxidative Transformations of the Imine Bond

The carbon-nitrogen double bond (imine) is readily susceptible to both reduction and oxidation, providing synthetic routes to saturated amine derivatives or to different oxidation states of the nitrogen linkage.

Reduction: The imine bond can be selectively reduced to a carbon-nitrogen single bond, converting the benzylideneamino group into a benzylamino group. This transformation yields 3-(benzylamino)oxazolidin-2-one. A variety of reducing agents can accomplish this, including borohydrides and catalytic hydrogenation. Borane (B79455) complexes, such as dimethyl sulfide (B99878) borane (Me₂S-BH₃), are effective for the chemoselective reduction of imines under mild conditions. nih.gov The presence of the N-N bond and the adjacent carbonyl may influence the reaction rate, but the C=N bond is generally the most reactive site for reduction. Photocatalytic methods using visible light have also been developed for the reductive coupling of imines, highlighting the diverse strategies available for imine reduction. nih.gov

Oxidation: The oxidation of the imine bond can lead to several products depending on the oxidant and reaction conditions. Peroxy acids, like 3-chloroperbenzoic acid (m-CPBA), are commonly used for oxidizing imines. sci-hub.ru Stoichiometric oxidation can convert the imine into a more strained, three-membered oxaziridine (B8769555) ring. The use of excess oxidant can lead to further transformation, potentially cleaving the C=N bond or forming nitroso compounds. The specific outcome is highly dependent on the substituents around the imine bond. sci-hub.ru

| Transformation | Reagents | Product | Reference |

| Reduction | Me₂S-BH₃ or NaBH₄ | 3-(Benzylamino)oxazolidin-2-one | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | 3-(Benzylamino)oxazolidin-2-one | |

| Oxidation | m-CPBA (1 equiv.) | Corresponding oxaziridine | sci-hub.ru |

| Oxidation | m-CPBA (excess) | C-Nitroso compounds or amides | sci-hub.ru |

Exploration of Structure Activity Relationships Sar in 3 Benzylideneamino Oxazolidin 2 One Frameworks

Methodological Approaches to SAR Studies in Oxazolidinone Derivatives

The investigation of SAR in oxazolidinone derivatives is a multidisciplinary effort, combining computational and experimental strategies to build a comprehensive understanding of how chemical structure dictates biological activity.

Computational Approaches: Computational chemistry offers powerful tools for predicting the biological activity of novel compounds and understanding their interactions with target macromolecules. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a cornerstone of this approach. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic properties of molecules with their observed biological activities. nih.gov For instance, a CoMFA model for a series of (S)-3-Aryl-5-substituted oxazolidinones revealed that steric and electrostatic fields were significant contributors to antibacterial activity, yielding a model with high predictive power. nih.gov

Molecular docking simulations are another vital computational tool, used to predict the binding orientation and affinity of a ligand to its biological target, such as the bacterial ribosome. mdpi.comqut.edu.au These simulations can elucidate key interactions, like hydrogen bonds and π-stacking, that are essential for activity and can guide the design of new analogues with improved binding. scirp.orgnih.gov

Experimental Approaches: Experimental validation is essential to confirm computational predictions. The primary experimental approach involves the synthesis of a series of analogues where specific parts of the 3-(benzylideneamino)oxazolidin-2-one scaffold are systematically modified. nih.gov This can involve altering substituents on the benzylidene ring, modifying the oxazolidinone core, or changing the linker between them. nih.gov

Once synthesized, these derivatives undergo biological evaluation. For antibacterial agents, this typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. researchgate.netmdpi.com These experimental results are then used to build and refine the SAR models. Techniques such as Fluorescence Resonance Energy Transfer (FRET)-based assays can also be employed to study the binding of these compounds to RNA targets. nih.gov

Influence of Substituent Nature and Position on Molecular Features Potentially Correlated with Activity

The nature and position of substituents on the this compound framework have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

The electronic properties of the benzylidene ring are critical determinants of activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting target binding and pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs): The placement of strong EWGs, such as nitro (NO₂), trifluoromethyl (CF₃), or fluoro (F) groups, on the phenyl ring has been shown to enhance the antibacterial activity of many oxazolidinone derivatives. mdpi.comnih.gov Studies have found that EWGs, particularly at the ortho or para positions of the phenyl ring, can lead to increased potency. researchgate.netmdpi.com For example, the attachment of a p-nitrobenzoyl substituent to a linezolid-based scaffold resulted in a compound with comparable potency against S. aureus relative to the parent antibiotic. mdpi.com This enhancement is often attributed to the modulation of the molecule's electrostatic potential, which can lead to more favorable interactions with the biological target. nih.gov

Electron-Donating Groups (EDGs): Conversely, the effect of EDGs can vary. While in some contexts they may be beneficial, in others they can reduce activity. The electronic effects of substituents are complex and their impact on activity is often highly dependent on the specific scaffold and biological target. researchgate.net Systematic studies where Hammett sigma constants are correlated with biological activity can help quantify these electronic effects and guide the selection of optimal substituents. researchgate.net

| Substituent Position | Substituent Type | General Effect on Antibacterial Activity | Example Group | Reference |

|---|---|---|---|---|

| Phenyl Ring (ortho) | Electron-Withdrawing | Enhances activity | -F, -Cl | researchgate.net |

| Phenyl Ring (meta) | Electron-Withdrawing (Fluoro) | Increases biological activity | -F | nih.gov |

| Phenyl Ring (para) | Electron-Withdrawing | Enhances activity, can expand spectrum | -NO₂, -F | mdpi.comnih.gov |

| Phenyl Ring | Electron-Donating | Variable, can decrease activity | -OCH₃, -CH₃ | researchgate.net |

Stereochemistry is a critical factor in the biological activity of oxazolidinone-based compounds. The three-dimensional arrangement of atoms dictates how the molecule fits into its binding site.

For oxazolidinones, the stereocenter at the C5 position of the oxazolidinone ring is paramount for antibacterial activity. mdpi.com It is well-established that the (S)-configuration at C5 is essential for potent interaction with the peptidyl transferase center (PTC) of the bacterial ribosome. nih.govmdpi.com This specific configuration correctly orients the substituent at the C5 position (often an acetamidomethyl group in antibiotics like linezolid) for crucial hydrogen bonding interactions within the binding pocket. nih.gov The corresponding (R)-enantiomer is typically inactive or significantly less potent. The synthesis of these compounds often employs chiral auxiliaries or stereoselective methods to ensure the desired stereochemistry is obtained. acs.orgmdpi.com

Role of the Oxazolidinone Core and Benzylideneamino Moiety in Overall Scaffold Properties

The this compound scaffold can be deconstructed into two key components: the oxazolidinone core and the benzylideneamino moiety, each playing a distinct and vital role.

The Oxazolidinone Core: The 2-oxazolidinone (B127357) ring is the essential pharmacophore for many compounds in this class, particularly those with antibacterial activity. nih.govmdpi.com This heterocyclic ring system is responsible for the primary binding interactions with the biological target. scirp.org In the case of oxazolidinone antibiotics, this core structure binds to a specific pocket on the 50S ribosomal subunit, inhibiting the initiation of protein synthesis. scirp.orgtaylorandfrancis.com The structural integrity of this ring is indispensable for maintaining biological activity.

The Benzylideneamino Moiety: The 3-(benzylideneamino) substituent serves as a versatile handle for modifying and fine-tuning the molecule's properties. The aryl ring (the "B" ring in many SAR diagrams) engages in important π-stacking interactions within the target's binding site. scirp.org Modifications to this part of the molecule, such as the introduction of various substituents as discussed previously, can modulate potency, expand the spectrum of activity, and alter pharmacokinetic parameters like solubility and metabolic stability. nih.govnih.gov For instance, fusing additional rings to the phenyl group to create tricyclic structures has been explored as a strategy to identify novel analogues with improved properties. nih.gov

Ligand Design Principles for Targeted Molecular Interactions

The accumulated SAR data provides a set of guiding principles for the rational design of new ligands based on the this compound framework.

Preservation of the Pharmacophore : Any new design must retain the essential 2-oxazolidinone core with the correct (S)-stereochemistry at C5, as this is fundamental for binding to targets like the ribosome. nih.govmdpi.com

Targeted Substituent Placement : Guided by computational models and experimental data, substituents on the benzylidene ring should be chosen to optimize electronic and steric interactions. nih.govnih.gov This includes placing hydrogen bond acceptors and donors at positions that can form specific interactions with amino acid or nucleotide residues in the binding pocket. nih.govnih.gov

Modulation of Physicochemical Properties : Ligand design must also consider drug-like properties. Strategies to improve poor solubility, a common issue with planar aromatic compounds, include the incorporation of polar groups or the disruption of molecular planarity. nih.gov The prodrug approach, where a labile group is attached to improve properties like solubility or absorption and is later cleaved in vivo to release the active drug, is another effective strategy. nih.gov

Scaffold Hopping and Bioisosteric Replacement : To explore new chemical space and potentially circumvent issues like resistance or toxicity, parts of the scaffold can be replaced with bioisosteres. For example, the phenyl ring of the benzylideneamino moiety could be replaced with various heteroaromatic rings to probe for new, productive interactions with the target. nih.gov Similarly, the linker between the oxazolidinone and the aryl ring can be varied to alter the conformational flexibility and orientation of the molecule. nih.gov

By applying these principles, medicinal chemists can systematically optimize the this compound framework to develop novel therapeutic agents with superior efficacy and safety profiles.

Photophysical Properties and Non Biomedical Applications of 3 Benzylideneamino Oxazolidin 2 One

Absorption and Emission Characteristics

The electronic absorption and emission spectra of 3-(Benzylideneamino)oxazolidin-2-one are expected to be governed by transitions within its π-conjugated system. The benzylideneamino group, in particular, will play a central role in these properties.

Solvatochromic Shifts and Their Origins

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon anticipated for this compound. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum, a phenomenon known as positive solvatochromism. This is due to the more significant stabilization of the more polar excited state by polar solvent molecules.

The extent of these shifts can be correlated with solvent polarity functions, such as the Lippert-Mataga and Bakhshiev equations, which relate the Stokes shift to the dielectric constant and refractive index of the solvent. Such analyses would allow for the estimation of the change in dipole moment upon excitation, providing insight into the electronic redistribution in the excited state.

Table 1: Anticipated Solvatochromic Effects on this compound

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Shift | Expected Emission Shift |

|---|---|---|---|

| n-Hexane | Low | Hypsochromic (Blue-shifted) | Hypsochromic (Blue-shifted) |

| Toluene | Low-Medium | ↓ | ↓ |

| Dichloromethane | Medium | ↓ | ↓ |

| Acetone | Medium-High | ↓ | ↓ |

| Acetonitrile | High | ↓ | ↓ |

| Methanol | High | Bathochromic (Red-shifted) | Bathochromic (Red-shifted) |

This table represents a theoretical prediction of solvatochromic behavior.

Luminescence Quantum Yields and Decay Lifetimes

The luminescence quantum yield (Φf), a measure of the efficiency of the emission process, and the decay lifetime (τf), the average time the molecule spends in the excited state, are critical parameters for optoelectronic applications. For Schiff bases, these values can vary significantly depending on their structure and environment.

Factors such as the rigidity of the molecule and the presence of non-radiative decay pathways (e.g., internal conversion, intersystem crossing) will influence the quantum yield. It is anticipated that in more rigid environments or in solvents that restrict molecular motion, the quantum yield of this compound would be higher. The decay lifetimes are expected to be in the nanosecond range, typical for fluorescent organic molecules.

Intramolecular Charge Transfer (ICT) Mechanisms and Electronic Reorganization

The structure of this compound, featuring an electron-donating oxazolidinone moiety and an electron-accepting benzylidene group linked by a π-bridge, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the electron density is relatively localized. However, upon absorption of a photon, an electron can be promoted from a higher occupied molecular orbital (HOMO), likely centered on the oxazolidinone and the amino nitrogen, to a lower unoccupied molecular orbital (LUMO), which is expected to be localized on the benzylidene fragment.

This photoinduced electron transfer results in a significant redistribution of electron density, creating an excited state with a much larger dipole moment than the ground state. This ICT character is the fundamental origin of the anticipated solvatochromic behavior. The efficiency of this charge transfer will be influenced by the dihedral angle between the phenyl ring and the imine group, with a more planar conformation favoring better electronic communication and a more pronounced ICT.

Potential in Organic Optoelectronic Materials

The predicted photophysical properties of this compound suggest its potential for use in various organic optoelectronic materials.

Organic Light-Emitting Devices (OLEDs)

Molecules exhibiting strong fluorescence and high quantum yields are desirable for use as emissive materials in OLEDs. If this compound possesses these characteristics, it could potentially be employed as a blue or green emitter, depending on its emission wavelength. Its thermal and morphological stability would also be crucial factors for device performance and longevity. The ability to tune the emission color through chemical modification of the benzylidene ring could offer a pathway to a range of emitting materials.

Non-Linear Optical (NLO) Materials

Organic molecules with a significant change in dipole moment between the ground and excited states often exhibit large second-order non-linear optical (NLO) responses. The predicted ICT character of this compound makes it a candidate for NLO applications. Such materials are of interest for technologies like frequency doubling of lasers and optical switching. Experimental verification of the hyperpolarizability of this molecule would be necessary to confirm its NLO potential. Schiff bases, in general, are a class of compounds that have been investigated for their NLO properties due to their inherent donor-π-acceptor structures.

Future Perspectives and Emerging Research Avenues

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are being increasingly employed for the real-time, in-situ monitoring of oxazolidinone synthesis. Techniques such as FlowNMR spectroscopy, Raman spectroscopy, and in-situ FT-IR allow chemists to track the formation of intermediates and products as the reaction progresses. rsc.orgacs.org This real-time data provides invaluable insights into reaction pathways, enabling the rapid optimization of conditions to maximize yield and minimize by-product formation. Mass spectrometry-based techniques are also well-suited for monitoring reactions in real-time, offering high selectivity for complex reaction mixtures. acs.org

Integration of Machine Learning and Artificial Intelligence in Structure-Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new oxazolidinone-based molecules. nih.gov By training algorithms on large datasets of known compounds and their properties, ML models can predict the physicochemical and biological properties of novel, untested structures with increasing accuracy. nih.govnih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing candidates with desirable characteristics for synthesis and testing. nih.gov For oxazolidinones, AI can be used to predict antibacterial activity, toxicity, and pharmacokinetic profiles, guiding the design of next-generation therapeutics with improved efficacy and safety. nih.govresearchgate.net

Exploration of New Application Domains in Materials Science and Green Chemistry

Beyond their established roles in pharmaceuticals and as chiral auxiliaries, researchers are exploring the potential of oxazolidinones in new application domains. In materials science, the rigid heterocyclic structure of oxazolidinones can be incorporated into polymers to impart specific thermal and mechanical properties. Their ability to engage in hydrogen bonding also makes them attractive candidates for the development of self-healing materials and functional gels. In the realm of green chemistry, oxazolidinones are being investigated as bio-based solvents and as catalysts for a variety of chemical transformations. The electrochemical conversion of CO2 into valuable chemicals represents a promising strategy for sustainable synthesis, including the formation of functionalized 2-oxazolidinones. acs.org

Design of Next-Generation Oxazolidinone-Based Functional Molecules

The modular nature of the oxazolidinone scaffold allows for extensive synthetic modification, enabling the design of next-generation functional molecules with tailored properties. By strategically modifying the substituents on the oxazolidinone ring, researchers can fine-tune the electronic, steric, and chiral properties of the molecule. This has led to the development of highly effective chiral auxiliaries for asymmetric synthesis and a new generation of oxazolidinone antibiotics with activity against drug-resistant bacteria. nih.gov The design of novel linezolid-based oxazolidinones is a key area of research to combat bacterial resistance. researchgate.net The exploration of diverse functionalities at the N-3 position, as seen in 3-(benzylideneamino)oxazolidin-2-one, opens up possibilities for creating novel ligands for catalysis, molecular sensors, and probes for biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.